4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one
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Description
4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one is a useful research compound. Its molecular formula is C12H10N4OS and its molecular weight is 258.3. The purity is usually 95%.
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Scientific Research Applications
Photocycloaddition and Cycloaddition Reactions
This compound, due to its unique structural features, may participate in photocycloaddition reactions, similar to related structures like 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, which undergoes regiospecific photocycloaddition to various dienophiles, demonstrating the potential for highly selective synthetic applications in organic chemistry (Margaretha et al., 2007). Additionally, cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles reveal the versatility of thiazole and pyrazole derivatives in forming complex molecular architectures, suggesting the potential for the target compound to engage in similar cycloaddition reactions with various dipolarophiles (Sutcliffe et al., 2000).
Electrochemical N-arylation
Research on the electrochemical N-arylation of azoles, including pyrazole and triazole derivatives, indicates that such compounds can participate in electrochemical reactions to form arylated products. This provides insights into the potential electrochemical applications of the target compound, offering a route to diverse N-arylated heterocycles (Petrosyan et al., 2005).
Heterocyclic Compound Synthesis
The synthesis and characterization of complex heterocyclic compounds, such as tetrahydropyran-4-one thiosemicarbazones, demonstrate the potential for creating intricate molecular structures with significant pharmaceutical and material science applications. This suggests the target compound could serve as a precursor or intermediate in the synthesis of novel heterocyclic compounds with various functional properties (Umamatheswari et al., 2011).
Antiaromaticity and Diels-Alder Reactivity
The study on hyperconjugative antiaromaticity activating 4H-pyrazoles as inverse-electron-demand Diels-Alder dienes highlights the reactivity of pyrazole derivatives in cycloaddition reactions. This finding indicates the potential for the compound to act as a reactive diene in Diels-Alder reactions, paving the way for the synthesis of complex cycloadducts with applications in drug discovery and materials science (Levandowski et al., 2019).
Properties
IUPAC Name |
2-amino-4-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c13-8-5-7(1-2-11(8)17)10-6-18-12(15-10)9-3-4-14-16-9/h1-6,17H,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWFXRMBXABYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C3=CC=NN3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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